Morpholine-4-carbonyl vs. Piperidine-1-carbonyl at Position 3: Impact on mGluR5 Binding Affinity
In the structurally analogous 4-amino-3-arylsulfoquinoline chemotype, the morpholine substituent at position 4 was identified as the optimal group from the original HTS hit. Systematic amine variation at this position (region I) revealed that replacement of morpholine with piperidine, azepane, pyrrolidine, or acyclic amines resulted in measurable changes in mGluR5 binding affinity (Table 1) [1]. While this evidence derives from the 4-amino-3-arylsulfoquinoline regioisomeric series rather than the 4-sulfonyl-3-carbonyl series of the target compound, the pharmacophoric role of the morpholine moiety is conserved across both chemotypes. The piperidine-1-carbonyl analog of the target compound (6-chloro-3-(piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline) is commercially available, yet no direct head-to-head mGluR5 affinity data comparing the morpholine-carbonyl vs. piperidine-carbonyl variants in the 4-sulfonyl-3-carbonyl series have been published. Procurement decisions between these two analogs therefore cannot be guided by potency data alone and must rely on the class-level SAR inference that morpholine-containing derivatives may confer different binding kinetics and metabolic profiles [1].
| Evidence Dimension | mGluR5 binding affinity (Ki) in 4-amino-3-arylsulfoquinoline chemotype |
|---|---|
| Target Compound Data | No direct quantitative data available for target compound in peer-reviewed literature |
| Comparator Or Baseline | No direct head-to-head data available for piperidine-1-carbonyl analog in 4-sulfonyl-3-carbonyl series |
| Quantified Difference | Not available for direct target vs. comparator pair |
| Conditions | Class-level SAR from [3H]M-MPEP displacement assay on rat and human mGluR5 receptors expressed in CHO cell membranes (Galambos et al., 2017, Table 1) |
Why This Matters
Lacking direct comparative potency data, selection between morpholine-carbonyl and piperidine-carbonyl variants must be guided by the intended biochemical assay context and the well-documented pharmacophoric preference for morpholine in related mGluR5 NAM chemotypes.
- [1] Galambos J, Bielik A, Wágner G, Domány G, Kóti J, Béni Z, Szigetvári Á, Sánta Z, Orgován Z, Bobok AÁ, Kiss B, Mikó-Bakk ML, Vastag M, Sághy K, Krasavin M, Gál K, Greiner I, Szombathelyi Z, Keserű GM. Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. Eur J Med Chem. 2017;133:240-254. View Source
